Fruquintinib Fruquintinib Fruquintinib, also known as HMPL-013, is an orally available, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), with potential anti-angiogenic and antineoplastic activities. Upon oral administration, fruquintinib inhibits VEGF-induced phosphorylation of VEGFRs 1, 2, and 3 which may result in the inhibition of migration, proliferation and survival of endothelial cells, microvessel formation, the inhibition of tumor cell proliferation, and tumor cell death. Expression of VEGFRs may be upregulated in a variety of tumor cell types.
Brand Name: Vulcanchem
CAS No.: 1194506-26-7
VCID: VC0528503
InChI: InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25)
SMILES: CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC
Molecular Formula: C21H19N3O5
Molecular Weight: 393.3927

Fruquintinib

CAS No.: 1194506-26-7

Inhibitors

VCID: VC0528503

Molecular Formula: C21H19N3O5

Molecular Weight: 393.3927

Purity: >98% (or refer to the Certificate of Analysis)

Fruquintinib - 1194506-26-7

CAS No. 1194506-26-7
Product Name Fruquintinib
Molecular Formula C21H19N3O5
Molecular Weight 393.3927
IUPAC Name 6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide
Standard InChI InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25)
Standard InChIKey BALLNEJQLSTPIO-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC
Appearance Solid powder
Description Fruquintinib, also known as HMPL-013, is an orally available, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), with potential anti-angiogenic and antineoplastic activities. Upon oral administration, fruquintinib inhibits VEGF-induced phosphorylation of VEGFRs 1, 2, and 3 which may result in the inhibition of migration, proliferation and survival of endothelial cells, microvessel formation, the inhibition of tumor cell proliferation, and tumor cell death. Expression of VEGFRs may be upregulated in a variety of tumor cell types.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Fruquintinib; HMPL013; HMPL 013; HMPL-013.
Reference 1: Sun Q, Zhou J, Zhang Z, Guo M, Liang J, Zhou F, Long J, Zhang W, Yin F, Cai H, Yang H, Zhang W, Gu Y, Ni L, Sai Y, Cui Y, Zhang M, Hong M, Sun J, Yang Z, Qing W, Su W, Ren Y. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy. Cancer Biol Ther. 2014 Sep 24:0. [Epub ahead of print] PubMed PMID: 25482937.
2: Gu Y, Wang J, Li K, Zhang L, Ren H, Guo L, Sai Y, Zhang W, Su W. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor fruquintinib (HMPL-013) and the prediction of its human pharmacokinetics. Cancer Chemother Pharmacol. 2014 Jul;74(1):95-115. doi: 10.1007/s00280-014-2471-3. Epub 2014 May 11. PubMed PMID: 24817647.
PubChem Compound 44480399
Last Modified Nov 17 2021
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